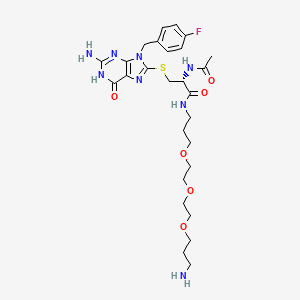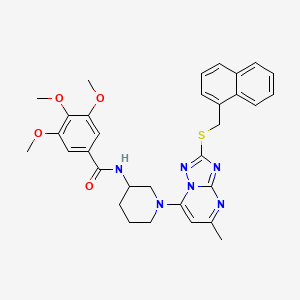
Antitumor agent-55
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is particularly effective in inducing apoptosis and cell cycle arrest, making it a promising candidate for cancer therapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-55 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route typically includes:
Formation of Intermediates: The initial steps involve the preparation of key intermediates through reactions such as nucleophilic substitution and condensation.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as crystallization and chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Antitumor agent-55 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form reactive intermediates.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Nucleophilic and electrophilic substitution reactions are common in modifying the structure of this compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities .
Wissenschaftliche Forschungsanwendungen
Antitumor agent-55 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular processes such as apoptosis, cell cycle regulation, and signal transduction.
Medicine: Explored as a potential therapeutic agent for treating various cancers due to its ability to inhibit tumor growth and induce cell death.
Wirkmechanismus
The mechanism of action of antitumor agent-55 involves several key processes:
Induction of Apoptosis: The compound activates apoptotic pathways, leading to programmed cell death in cancer cells.
Cell Cycle Arrest: this compound induces G1/S phase arrest, preventing cancer cells from proliferating.
Molecular Targets: The compound targets various proteins involved in cell cycle regulation and apoptosis, including p27, Bax, and caspase-3
Vergleich Mit ähnlichen Verbindungen
Artemisinin: A natural product with antitumor properties, known for its ability to produce reactive oxygen species and induce apoptosis.
Triptolide: A diterpenoid with potent antitumor activity, affecting multiple cellular pathways.
Sesquiterpene Lactones: Compounds like parthenolide and thapsigargin, known for their anticancer properties.
Uniqueness of Antitumor Agent-55: this compound stands out due to its specific ability to induce G1/S phase arrest and its potent activity against a broad range of cancer cell lines. Its unique mechanism of action and high efficacy make it a valuable candidate for further research and development in cancer therapy .
Eigenschaften
Molekularformel |
C32H34N6O4S |
|---|---|
Molekulargewicht |
598.7 g/mol |
IUPAC-Name |
3,4,5-trimethoxy-N-[1-[5-methyl-2-(naphthalen-1-ylmethylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperidin-3-yl]benzamide |
InChI |
InChI=1S/C32H34N6O4S/c1-20-15-28(38-31(33-20)35-32(36-38)43-19-22-11-7-10-21-9-5-6-13-25(21)22)37-14-8-12-24(18-37)34-30(39)23-16-26(40-2)29(42-4)27(17-23)41-3/h5-7,9-11,13,15-17,24H,8,12,14,18-19H2,1-4H3,(H,34,39) |
InChI-Schlüssel |
QDVCZPRTGHJWFT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=NC(=NN2C(=C1)N3CCCC(C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)SCC5=CC=CC6=CC=CC=C65 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


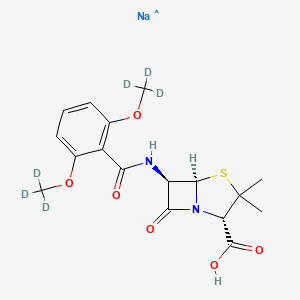
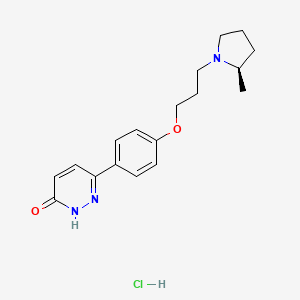

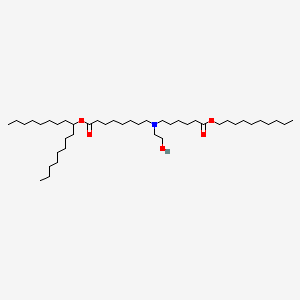
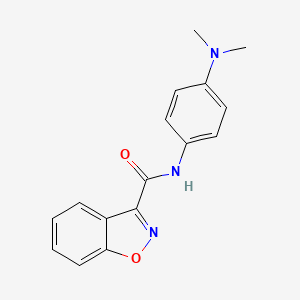
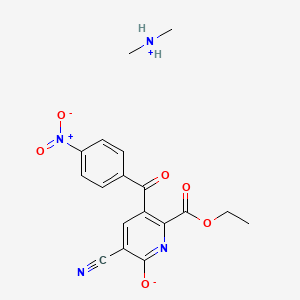
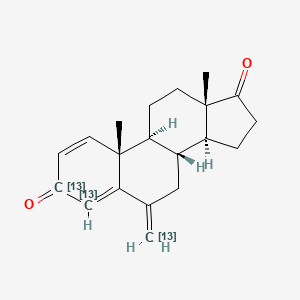
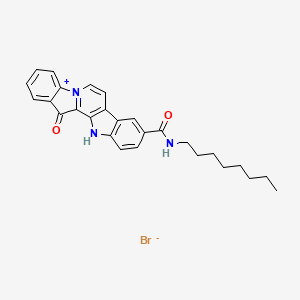
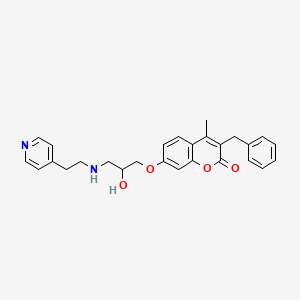
![9-[(1R,2R,4S)-3-azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B12409776.png)
